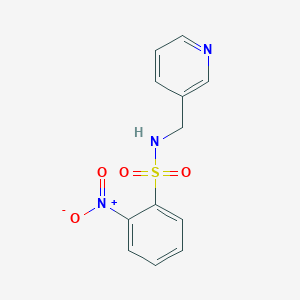![molecular formula C14H14N2O2 B5888684 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5888684.png)
2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one, also known as MPI, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biology. In medicinal chemistry, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been investigated for its anticancer, antiviral, and antibacterial activities. In materials science, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been used as a fluorescent probe for the detection of metal ions. In biology, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been explored as a tool for studying protein-protein interactions and as a potential therapeutic agent for neurological disorders.
Wirkmechanismus
The mechanism of action of 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one is not fully understood, but it is believed to involve the inhibition of enzymes or proteins involved in various cellular processes. For example, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has also been found to bind to the active site of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of viruses such as HIV and herpes simplex virus, and exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. In materials science, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been shown to exhibit fluorescence in the presence of metal ions such as copper, zinc, and mercury. In biology, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been used to study protein-protein interactions and has been found to modulate the activity of ion channels and neurotransmitter receptors.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has several advantages for lab experiments, including its ease of synthesis, high purity, and diverse applications. However, there are also limitations to its use, such as its potential toxicity and limited solubility in aqueous solutions. Researchers should be cautious when handling 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one and take appropriate safety precautions.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one. One area of interest is the development of 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one-based fluorescent probes for the detection of metal ions in biological and environmental samples. Another area of research is the exploration of 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one and its potential applications in other fields such as materials science and catalysis.
Conclusion:
In conclusion, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one is a chemical compound with diverse applications in various fields. Its ease of synthesis, high purity, and potential therapeutic properties make it an attractive target for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in different fields.
Synthesemethoden
The synthesis of 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one involves the reaction of 3-aminocoumarin with 4-bromo-1-butanol and potassium carbonate in dimethylformamide (DMF) at 100°C for 24 hours. The resulting product is purified through recrystallization using ethanol and water. This method has been shown to yield 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one with high purity and good yield.
Eigenschaften
IUPAC Name |
2-methyl-1-propylchromeno[3,4-d]imidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-8-16-9(2)15-12-13(16)10-6-4-5-7-11(10)18-14(12)17/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFDAXZALXSTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)
![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)
![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)
![N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5888646.png)

![N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5888672.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B5888680.png)
![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)


![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)